molecular formula C19H17ClN2O B2648856 2-[(4-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one CAS No. 922888-10-6

2-[(4-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one

Cat. No. B2648856
CAS RN: 922888-10-6
M. Wt: 324.81
InChI Key: QVLNKAXTSATIIG-UHFFFAOYSA-N
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Description

The compound “2-[(4-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antifungal Activities : The synthesis of heterocyclic compounds, including pyridazinone derivatives, has shown significant potential for antimicrobial and antifungal activities. For instance, compounds synthesized through the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin have demonstrated antimicrobial and antifungal properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

  • Anticancer, Antiangiogenic, and Antioxidant Properties : New derivatives of pyridazin-3(2H)-one have been synthesized and characterized, showing inhibitory effects on various cancer cell lines and potential as antiangiogenic and antioxidant agents. The study provides a foundation for further exploration of pyridazinone compounds in cancer research (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015).

  • Herbicide Development : Pyridazinone compounds have been explored for their phytotoxicity, showing the ability to inhibit photosynthesis in plants. This suggests their potential application in developing new herbicides with specific action mechanisms (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Synthetic Methodologies

  • Novel Synthesis Routes : Research has focused on developing novel synthetic routes for creating pyridazinone derivatives and related compounds, highlighting the versatility of these compounds in chemical synthesis and their potential application in drug development and other fields (Ibrahim & Behbehani, 2014).

  • Structure and Reactivity Studies : The crystal structure and reactivity of pyridazinone derivatives have been examined, providing insights into their chemical properties and potential applications in developing new materials or as intermediates in organic synthesis (Daoui, Çınar, Dege, Chelfi, El Kalai, Abudunia, Karrouchi, & Benchat, 2021).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c1-13-3-8-17(14(2)11-13)18-9-10-19(23)22(21-18)12-15-4-6-16(20)7-5-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLNKAXTSATIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

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